molecular formula C20H22N4O2 B2975884 N-benzyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide CAS No. 440330-82-5

N-benzyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide

Cat. No.: B2975884
CAS No.: 440330-82-5
M. Wt: 350.422
InChI Key: CRBAZCFCTQTBAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide is a synthetic organic compound featuring a benzo[d][1,2,3]triazin-4(3H)-one core fused to a hexanamide chain and an N-benzyl substituent. The benzo-triazinone moiety is a six-membered heterocyclic ring containing three nitrogen atoms and a ketone group, which confers unique electronic and steric properties.

Properties

IUPAC Name

N-benzyl-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c25-19(21-15-16-9-3-1-4-10-16)13-5-2-8-14-24-20(26)17-11-6-7-12-18(17)22-23-24/h1,3-4,6-7,9-12H,2,5,8,13-15H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBAZCFCTQTBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-benzyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide typically involves multiple steps, starting with the preparation of the triazinone ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the triazinone ring can be synthesized through a reaction involving a benzylamine derivative and a suitable acylating agent. The hexanamide chain is then introduced through a subsequent reaction, often involving a coupling reagent to facilitate the formation of the amide bond. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments to achieve the desired product efficiently .

Chemical Reactions Analysis

N-benzyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.

    Substitution: The benzyl and hexanamide groups can participate in substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

N-benzyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide has shown potential in several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the compound’s affinity for the enzyme and the nature of the interaction. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-benzyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide can be contextualized against the following analogs:

Structural Analog: 6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one ()

  • Core Heterocycle: Features a benzo[b][1,4]oxazin-3(4H)-one ring, which replaces one nitrogen atom in the triazinone with an oxygen atom.
  • Substituents : A pyrimidine ring with substituted phenyl groups introduces π-π stacking capabilities, contrasting with the benzyl group in the target compound, which prioritizes hydrophobic interactions.
  • Synthesis : Synthesized via cesium carbonate-mediated coupling, yielding 60–75% efficiency. Similar conditions may apply to the target compound, but the absence of a pyrimidine moiety simplifies its synthesis .

Structural Analog: Triazine Derivatives with Pyrrolidine and Dimethylamino Groups ()

  • Core Heterocycle: A [1,3,5]triazin-2-yl core with dimethylamino and pyrrolidine substituents. The triazine ring is less strained than the benzo-triazinone, but the lack of a fused benzene ring diminishes aromatic stabilization .
  • Substituents: Multiple dimethylamino groups enhance solubility via protonation at physiological pH, whereas the benzyl group in the target compound reduces polarity, favoring membrane permeability.
  • Functionality : The presence of hydroxymethyl and pyrrolidin-1-yl groups enables hydrogen bonding and conformational flexibility, unlike the rigid hexanamide linker in the target compound .

Ring Conformational Analysis ()

  • Puckering Dynamics: The benzo-triazinone ring in the target compound is likely planar due to aromatic stabilization, whereas five- or seven-membered heterocycles (e.g., oxazepines) exhibit puckering. Cremer-Pople parameters (e.g., amplitude $ q $, phase $ \phi $) quantify such deviations, which influence steric interactions in biological systems .
  • Impact on Bioactivity: Planar rings (e.g., triazinone) may favor flat binding pockets, while puckered rings (e.g., oxazinones) adapt to curved enzymatic sites .

Comparative Data Table

Property N-benzyl-6-(4-oxobenzo-triazin-hexanamide Benzo[b][1,4]oxazin-3(4H)-one Derivative Triazine-Pyrrolidine Derivative
Core Heterocycle Benzo[d][1,2,3]triazin-4(3H)-one Benzo[b][1,4]oxazin-3(4H)-one [1,3,5]Triazin-2-yl
Key Substituents Benzyl, hexanamide Substituted phenyl, pyrimidine Dimethylamino, pyrrolidine
Solubility Moderate (lipophilic benzyl) Low (aromatic substituents) High (polar dimethylamino groups)
Synthetic Yield Not reported 60–75% Not reported
Characterization Methods ¹H NMR, IR, MS (inferred) ¹H NMR, IR, MS Not specified

Key Research Findings

  • Electronic Effects: The electron-deficient triazinone core may enhance electrophilic reactivity compared to oxazinones, facilitating nucleophilic attacks in medicinal chemistry applications .
  • Biological Implications : The benzyl group’s lipophilicity could improve blood-brain barrier penetration relative to polar triazine derivatives, making the target compound a candidate for CNS-targeting drugs .
  • Synthetic Scalability: The absence of complex substituents (e.g., pyrimidine or multiple dimethylamino groups) suggests simpler scalability than analogs in and .

Biological Activity

N-benzyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide is an organic compound that has garnered attention due to its potential biological activities. This article examines its biochemical mechanisms, pharmacological effects, and relevant research findings.

Target Enzymes
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . The compound acts as an inhibitor of these enzymes, which play crucial roles in the cholinergic system by breaking down acetylcholine in the synaptic cleft.

Mode of Action
By inhibiting AChE and BuChE, the compound increases acetylcholine levels, thereby enhancing cholinergic transmission. This mechanism is significant for cognitive functions and may have implications in treating neurodegenerative diseases such as Alzheimer's disease.

Antimicrobial Activity

Research has indicated that derivatives of triazine compounds exhibit antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The inhibition rates can exceed 73% against pathogens like Acinetobacter baumannii and Escherichia coli, indicating a promising antibacterial profile .

Anticancer Potential

This compound has also been investigated for its anticancer properties. Similar compounds have demonstrated significant cytotoxic effects against a range of cancer cell lines, including leukemia and breast cancer cells. Notably, some derivatives showed non-cytotoxicity towards normal human cells while effectively inhibiting cancer cell proliferation .

Case Studies

  • Anticancer Activity : In vitro studies on benzotriazine derivatives revealed that certain compounds exhibited potent antiproliferative effects against various cancer types. For example, specific derivatives showed significant growth inhibition percentages at concentrations as low as 10 µM across multiple cancer cell lines .
  • Antimicrobial Efficacy : A comprehensive evaluation of synthesized derivatives demonstrated that several compounds displayed noteworthy antibacterial activity with growth inhibition rates surpassing 90% against specific strains at concentrations around 32 μg/mL .

Comparative Analysis

The following table summarizes the biological activities associated with this compound and its derivatives:

Activity Target Pathogen/Cell Line Inhibition Rate (%) Concentration (µg/mL or µM)
AntibacterialAcinetobacter baumannii>73%32
AntibacterialEscherichia coli>95%32
AntifungalCandida albicans>93%32
AnticancerVarious cancer cell linesSignificant inhibition10

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.